
1-(8-Hydroxyquinolin-7-YL)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Hydroxyquinolin-7-YL)decan-1-one is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The structure consists of a quinoline ring fused to a phenol, with a hydroxyl group at position 8 and a decanone chain at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Hydroxyquinolin-7-YL)decan-1-one typically involves the formation of the quinoline ring followed by the attachment of the decanone chain. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The hydroxyl group can be introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(8-Hydroxyquinolin-7-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(8-Hydroxyquinolin-7-YL)decan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and chemosensors
Mechanism of Action
The mechanism of action of 1-(8-Hydroxyquinolin-7-YL)decan-1-one involves its ability to chelate metal ions, which can inhibit various enzymes and biological pathways. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects. The hydroxyl group at position 8 plays a crucial role in its biological activity by facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
5-Nitro-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.
Uniqueness
1-(8-Hydroxyquinolin-7-YL)decan-1-one is unique due to the presence of the decanone chain, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other 8-hydroxyquinoline derivatives .
Properties
CAS No. |
88559-38-0 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(8-hydroxyquinolin-7-yl)decan-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)16-13-12-15-10-9-14-20-18(15)19(16)22/h9-10,12-14,22H,2-8,11H2,1H3 |
InChI Key |
OGIBAVUKKUCBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


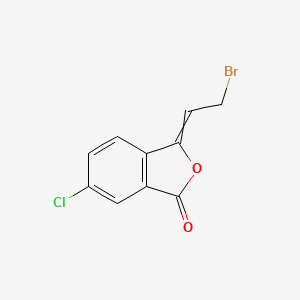
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
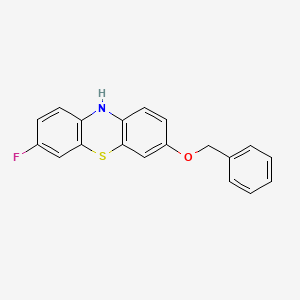
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

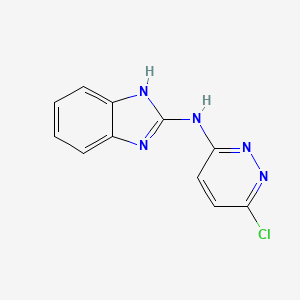
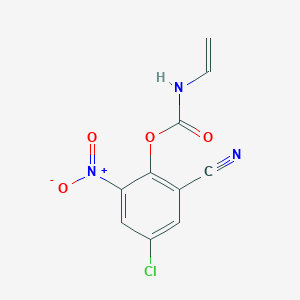
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
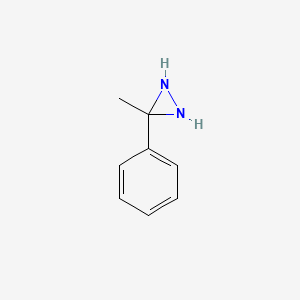
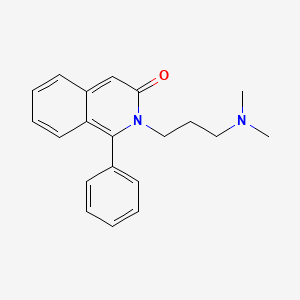
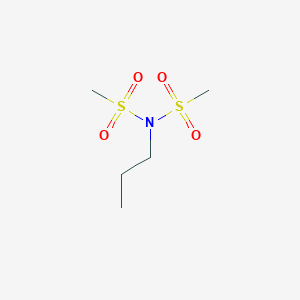
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
